2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate typically involves the reaction of 2-amino-4-(ethanesulfonyl)phenyl sulfurofluoridate with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and selectivity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the amino group is replaced by other nucleophiles . This process involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(ethanesulfonyl)phenyl sulfurofluoridate: A closely related compound with similar reactivity and applications.
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Another compound with similar biological activities and chemical properties.
Uniqueness
2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate is unique due to its fluorinated structure, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it particularly valuable for specific applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C8H10FNO5S2 |
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Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-amino-4-ethylsulfonyl-1-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C8H10FNO5S2/c1-2-16(11,12)6-3-4-8(7(10)5-6)15-17(9,13)14/h3-5H,2,10H2,1H3 |
InChI Key |
OCCIBJGTEPZZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N |
Origin of Product |
United States |
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